
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide" is a synthetic molecule that appears to be related to a class of compounds designed to interact with biological targets such as dopamine receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and their biological activities, particularly in the context of dopamine D4 receptor affinity and selectivity.
Synthesis Analysis
The synthesis of related compounds involves the creation of piperazine or piperidine derivatives with a benzamide moiety. For instance, compounds with high affinity for the dopamine D4 receptor were synthesized by incorporating an arylpiperazine linked to a methoxybenzamide . Another study modified the amide bond and alkyl chain of a similar lead compound, which resulted in a decrease in dopamine D4 receptor affinity . These methods could potentially be applied to the synthesis of the compound , suggesting that the synthesis would involve multiple steps, including the formation of the triazole ring, attachment of the piperidine moiety, and subsequent incorporation of the benzamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography . These studies provide insights into the conformational preferences of the molecules and the electronic environment of the functional groups, which are critical for their interaction with biological targets. The molecular geometry and electronic properties of these compounds can be studied using computational methods such as density functional theory (DFT), which would also be applicable to the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the introduction of different substituents on the triazole ring or modifications to the benzamide moiety can significantly impact the binding affinity and selectivity towards dopamine receptors . The chemical reactions involved in these modifications are crucial for fine-tuning the pharmacological profile of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are important for their pharmacokinetic profile, including brain penetration and nonspecific binding . Theoretical calculations and experimental evaluations can provide information on properties like solubility, stability, and reactivity, which are essential for the development of a drug candidate. For instance, the lipase and α-glucosidase inhibition activities of some triazole derivatives have been investigated, indicating potential therapeutic applications .
Applications De Recherche Scientifique
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, including compounds structurally related to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide, has demonstrated promising antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazol-3-one derivatives and screened them for antimicrobial activities, finding some compounds exhibiting good to moderate activities against various microorganisms. This suggests potential for the development of new antimicrobial agents based on 1,2,4-triazole chemistry (Bektaş et al., 2007).
EGFR Inhibitors for Anticancer Applications
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, investigating their tautomeric properties, conformations, and mechanism behind anti-cancer properties through density functional theory and molecular docking. The study provided insights into the most stable states of these structures and their potential as anti-cancer agents by showing significant binding affinity to the EGFR binding pocket, highlighting the compound's promise in the context of anticancer drug design (Karayel, 2021).
Interaction with Dopamine Receptors
A series of studies have explored the interaction of structurally related compounds with dopamine receptors. Perrone et al. (2000) identified N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as a high-affinity and selective ligand for the dopamine D(4) receptor, providing a basis for further investigation into the therapeutic potential of these compounds in neurological disorders. This line of research points towards the development of novel dopamine receptor ligands with potential applications in the treatment of psychiatric and neurological conditions (Perrone et al., 2000).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with camp-dependent protein kinase catalytic subunit alpha and camp-dependent protein kinase inhibitor alpha .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to other piperidine derivatives, which generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Biochemical Pathways
It’s plausible that it may influence pathways related to the function of its primary targets, such as the camp-dependent protein kinase pathway .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Propriétés
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRKHHMTXHARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

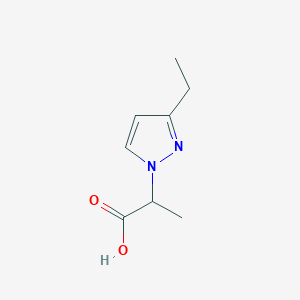

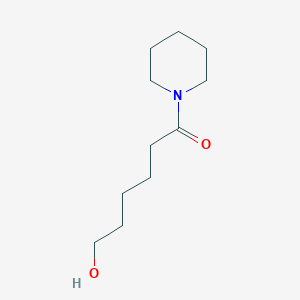
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)
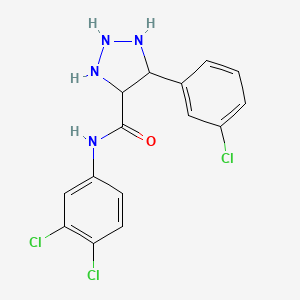
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyrazine-2-carboxamide](/img/structure/B2538338.png)
![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)
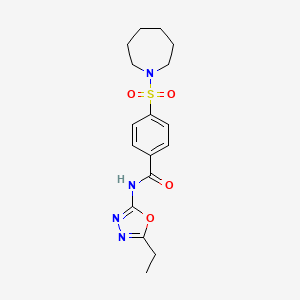

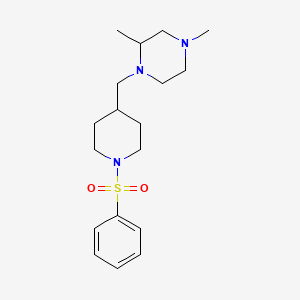
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
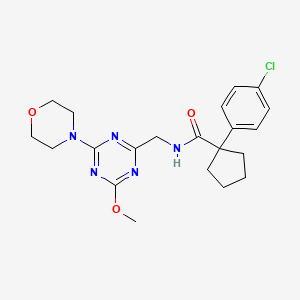
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)